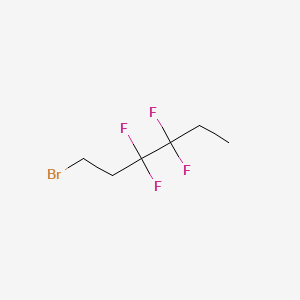

1-Bromo-3,3,4,4-tetrafluorohexane

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-3,3,4,4-tetrafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF4/c1-2-5(8,9)6(10,11)3-4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMTMCNADRZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CCBr)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672886 | |

| Record name | 1-Bromo-3,3,4,4-tetrafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151831-48-0 | |

| Record name | 1-Bromo-3,3,4,4-tetrafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,3,4,4-tetrafluorohexane

Abstract

Partially fluorinated alkanes are pivotal building blocks in modern chemical science, offering unique physicochemical properties that are highly sought after in pharmaceutical and materials development. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide presents a comprehensive, field-proven methodology for the synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane, a versatile intermediate for introducing the tetrafluorohexyl moiety. We will detail a robust synthetic strategy via free-radical addition, provide a step-by-step experimental protocol, and outline a full suite of analytical techniques for the unequivocal characterization of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their work.

Strategic Imperative: The Value of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The carbon-fluorine bond is the strongest single bond to carbon, which imparts significant metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, alter molecular conformation, and enhance binding interactions with target proteins. These beneficial effects have led to a significant number of fluorinated compounds among FDA-approved drugs.

1-Bromo-3,3,4,4-tetrafluorohexane is a valuable, non-commercial chemical intermediate. Its structure combines a reactive bromine handle, suitable for a wide range of downstream synthetic transformations (e.g., Grignard formation, nucleophilic substitution, cross-coupling reactions), with a lipophilic, metabolically stable tetrafluoroalkyl chain. This makes it an ideal reagent for introducing a fluorinated hexyl group into complex molecular architectures, enabling the exploration of new chemical space in drug discovery and advanced materials science.

Proposed Synthetic Route: Free-Radical Addition

Causality of Experimental Choice:

The proposed pathway involves the reaction of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with ethylmagnesium bromide , followed by quenching. This approach, however, is less direct. A more fundamental and reliable method is the free-radical addition of 1-bromo-1,1,2,2-tetrafluoroethane (CF₂BrCF₂H) to 1-butene (CH₃CH₂CH=CH₂) . This reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), and proceeds via a chain mechanism. This method is advantageous due to the commercial availability of the starting materials and the generally high yields and predictable regioselectivity of such radical additions. The bromine atom adds to the less substituted carbon of the alkene, leading to the more stable secondary radical intermediate.

dot

Caption: Proposed synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, coupled with the characterization methods in Section 5, will ensure the successful synthesis and verification of the target compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-1,1,2,2-tetrafluoroethane | ≥98% | Major Chemical Supplier | Volatile liquid, handle in a fume hood. |

| 1-Butene | ≥99% | Major Chemical Supplier | Gas at room temp. Use a lecture bottle with a regulator. |

| Azobisisobutyronitrile (AIBN) | 98% | Major Chemical Supplier | Thermal initiator, handle with care. |

| tert-Butanol | Anhydrous, ≥99.5% | Major Chemical Supplier | Solvent. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Grade | For washing. |

| Brine | Saturated Aqueous Solution | Lab Grade | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Grade | For drying. |

3.2. Apparatus

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Gas dispersion tube

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

3.3. Step-by-Step Procedure

-

Reactor Setup: Assemble the three-necked flask with the reflux condenser, a gas dispersion tube, and a septum. Ensure the system is under a positive pressure of nitrogen.

-

Charging Reagents: To the flask, add anhydrous tert-butanol (200 mL) and 1-bromo-1,1,2,2-tetrafluoroethane (50.0 g, 0.26 mol). Begin stirring.

-

Addition of Alkene: Cool the flask in an ice bath. Slowly bubble 1-butene gas (16.2 g, 0.29 mol, ~1.1 equivalents) through the gas dispersion tube into the stirred solution over 30 minutes.

-

Initiation: Add AIBN (0.85 g, 5.2 mmol, 2 mol%) to the reaction mixture.

-

Reaction: Replace the ice bath with a heating mantle and heat the mixture to reflux (approx. 80-85°C) for 12 hours. The reaction should be monitored by GC-MS to track the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel.

-

Washing: Wash the organic phase sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product will be a colorless to pale yellow oil. Purify by fractional vacuum distillation to obtain 1-Bromo-3,3,4,4-tetrafluorohexane as a clear, colorless liquid.

Reaction Mechanism

The reaction proceeds via a classical free-radical chain mechanism. The regioselectivity is dictated by the formation of the most stable radical intermediate during the propagation phase.

dot

Caption: Free-radical chain mechanism for the synthesis.

Comprehensive Characterization

Unequivocal identification of the final product is achieved through a combination of spectroscopic techniques. The following data are predicted based on established principles and data for analogous structures.

5.1. Spectroscopic Data Summary

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | δ (ppm), Multiplicity, Integration | ~3.6 (m, 1H, -CH₂CH Br-), ~3.4 (t, 2H, -CH₂ Br), ~2.4 (m, 2H, -CH₂ CF₂-), ~1.8 (m, 2H, -CH₂ CH₃), ~1.0 (t, 3H, -CH₂CH₃ ) |

| ¹³C NMR | δ (ppm) | ~120-130 (t, -C F₂-C F₂-), ~40-50 (-C H₂Br), ~30-40 (-C H₂CF₂-), ~20-30 (-C H₂CH₃), ~10-15 (-CH₂C H₃) |

| ¹⁹F NMR | δ (ppm), Multiplicity | Two distinct multiplets in the range of -110 to -140 ppm. |

| Mass Spec. | m/z of Molecular Ion (M⁺) | Isotopic cluster at m/z 252 & 254 (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br). |

| Mass Spec. | Key Fragments | [M-Br]⁺ at m/z 173, fragments from C-C bond cleavage. |

| IR Spec. | Wavenumber (cm⁻¹) | ~2900-3000 (C-H stretch), ~1100-1300 (strong, C-F stretch), ~550-650 (C-Br stretch). |

5.2. Detailed Spectral Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to diastereotopicity and multiple couplings. The protons on the carbon bearing the bromine will be the most downfield. The protons adjacent to the electron-withdrawing CF₂ group will also be significantly deshielded. Standard decoupling experiments would be required for full assignment.[1][2][3][4][5]

-

¹⁹F NMR Spectroscopy: As a highly sensitive nucleus, ¹⁹F NMR is crucial for confirming the fluorine-containing portion of the molecule.[6][7][8][9][10] The two CF₂ groups are chemically non-equivalent and will appear as two separate multiplets, each coupled to the other and to the adjacent CH₂ protons.

-

Mass Spectrometry: The most telling feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart (M⁺ and M+2).[11][12][13][14] Key fragmentation pathways will include the loss of a bromine radical (a stable fragment) and cleavage of the C-C bond between the alkyl and fluoroalkyl portions of the molecule.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by very strong absorbance bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[16] The C-Br stretch will appear in the fingerprint region at a much lower wavenumber.

Applications and Future Outlook

1-Bromo-3,3,4,4-tetrafluorohexane is a valuable synthetic intermediate. The bromine atom can be readily displaced or converted, allowing for the facile introduction of the CH₃CH₂CF₂CF₂CH₂CH₂- moiety into a wide array of target molecules. This is particularly relevant for:

-

Drug Development: Enhancing the metabolic stability and modifying the electronic properties of lead compounds.

-

Agrochemicals: Creating new pesticides and herbicides with improved efficacy and environmental persistence profiles.

-

Materials Science: Synthesizing fluorinated surfactants, polymers, and liquid crystals with unique thermal and surface properties.

The robust synthetic and characterization protocols detailed in this guide provide a clear and reliable pathway for accessing this important fluorinated building block, thereby enabling further innovation in these critical fields.

References

-

Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Radical Reactions. Chemistry LibreTexts. [Link]

-

Gerken, J. B., et al. (2021). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

-

Dalvit, C., & Vulpetti, A. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Frontiers. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

MDPI. (2023). A Quest for Effective 19F NMR Spectra Modeling. MDPI. [Link]

-

Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals. [Link]

-

ACS Publications. (n.d.). Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

NIST. (n.d.). A User’s Guide to Mass Spectrometry. NIST. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 1-Bromo-3,3,4,4-tetrafluorohexane (CAS Number: 151831-48-0)

A Note on Data Availability: Information specifically pertaining to 1-Bromo-3,3,4,4-tetrafluorohexane (CAS: 151831-48-0) is limited in publicly accessible scientific literature. This guide provides the available information for the target compound and supplements it with data and insights from structurally related bromofluoroalkanes to offer a comprehensive overview for researchers, scientists, and drug development professionals. Inferred properties and methodologies are clearly indicated.

Introduction and Overview

1-Bromo-3,3,4,4-tetrafluorohexane is a partially fluorinated and brominated alkane. Halogenated hydrocarbons, particularly those containing fluorine, are of significant interest in various scientific fields, including materials science, agrochemicals, and pharmaceuticals, due to the unique properties conferred by the carbon-fluorine bond. The presence of a bromine atom provides a reactive handle for further chemical transformations, making compounds like 1-Bromo-3,3,4,4-tetrafluorohexane potentially valuable synthetic intermediates.

The strategic incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The single bromine atom in 1-Bromo-3,3,4,4-tetrafluorohexane offers a site for nucleophilic substitution, cross-coupling reactions, or the formation of organometallic reagents, opening avenues for the synthesis of more complex fluorinated molecules.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 1-Bromo-3,3,4,4-tetrafluorohexane and Related Compounds

| Property | 1-Bromo-3,3,4,4-tetrafluorohexane (CAS: 151831-48-0) | 1-Bromo-1,1,2,2-tetrafluoroethane (CAS: 354-07-4) | 1-Bromo-4-fluorohexane (PubChem CID: 17904902) |

| Molecular Formula | C6H9BrF4 | C2HBrF4 | C6H12BrF |

| Molecular Weight | 237.03 g/mol | 180.93 g/mol | 183.06 g/mol |

| Appearance | Not Available (likely a liquid) | Colorless gas or liquid | Not Available (likely a liquid) |

| Boiling Point | Not Available | 12.5 °C | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Density | Not Available | Not Available | Not Available |

| Solubility | Not Available (likely soluble in organic solvents) | Not Available | Not Available |

Spectroscopic Data (Inferred):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two methylene groups. The proximity of the fluorine atoms would likely lead to complex splitting patterns (coupling) for the protons on the carbon adjacent to the CF2 group.

-

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the structure. It is expected to show two distinct signals for the two CF2 groups, each exhibiting coupling to the adjacent protons and potentially to each other.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms in the hexane chain. The signals for the carbons bearing fluorine atoms would appear as triplets due to one-bond C-F coupling.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent fragmentation of the fluoroalkane chain.

Synthesis of Bromofluoroalkanes: A General Overview and Proposed Route

While a specific, validated synthesis protocol for 1-Bromo-3,3,4,4-tetrafluorohexane is not published, a plausible synthetic route can be proposed based on established methods for the preparation of bromofluoroalkanes.

Core Principles of Bromofluoroalkane Synthesis:

The synthesis of bromofluoroalkanes often involves one of the following general strategies:

-

Halogen Exchange Reactions: This is a common method where a more reactive halogen (like iodine or bromine) is replaced by fluorine using a suitable fluorinating agent (e.g., AgF, SbF₃, or more modern reagents like DAST or Deoxofluor).

-

Addition of HBr or Br₂ to Fluoroalkenes: The hydrobromination or bromination of a fluorinated alkene can introduce bromine into the molecule. The regioselectivity of HBr addition is governed by Markovnikov's rule, but can be reversed under radical conditions.

-

Radical Bromination of Fluoroalkanes: The introduction of a bromine atom can be achieved through free-radical bromination of a partially fluorinated alkane using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Direct Fluorination of Bromoalkanes: In some cases, elemental fluorine can be used to replace bromine in bromoalkanes, although this method can be challenging to control and often requires specialized equipment.[1]

Proposed Synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane:

A potential synthetic pathway could start from a commercially available fluorinated alcohol or alkene.

Step-by-Step Proposed Protocol:

-

Starting Material: 3,3,4,4-Tetrafluorohexan-1-ol.

-

Conversion of Alcohol to a Good Leaving Group: The hydroxyl group of the starting alcohol would first be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

-

Nucleophilic Substitution with Bromide: The resulting tosylate or mesylate would then undergo a nucleophilic substitution reaction with a bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF) to yield the final product, 1-Bromo-3,3,4,4-tetrafluorohexane.

Visualizing the Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane.

Reactivity and Potential Applications in Research and Drug Development

The reactivity of 1-Bromo-3,3,4,4-tetrafluorohexane is primarily dictated by the carbon-bromine bond, which is significantly weaker than the carbon-fluorine and carbon-carbon bonds. This makes the bromine atom a versatile functional handle for a variety of chemical transformations.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce new functional groups.

-

Grignard Reagent Formation: Reaction with magnesium metal would likely form the corresponding Grignard reagent, a powerful carbon nucleophile for the formation of new carbon-carbon bonds.

-

Organolithium Reagent Formation: Transmetalation with an organolithium reagent (e.g., n-butyllithium) at low temperatures would generate the corresponding organolithium species.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form more complex molecular architectures.

Potential Applications:

While specific applications for this compound are not documented, its structure suggests potential utility in several areas relevant to drug development and materials science:

-

Building Block for Fluorinated Pharmaceuticals: The tetrafluorohexyl moiety can be introduced into a larger molecule via the reactive bromine handle. The presence of the fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate the lipophilicity of a drug candidate.

-

Intermediate for Agrochemicals: Many modern pesticides and herbicides contain fluorinated groups to enhance their efficacy and bioavailability.

-

Precursor for Fluorinated Materials: Partially fluorinated alkanes are used in the synthesis of specialty polymers, lubricants, and coatings with high thermal stability and chemical resistance.[2]

Safety, Handling, and Toxicology

No specific toxicological data for 1-Bromo-3,3,4,4-tetrafluorohexane is available. However, based on the general properties of halogenated hydrocarbons, certain precautions should be taken.

General Hazards of Halogenated Hydrocarbons:

-

Toxicity: Many halogenated hydrocarbons can be toxic upon inhalation, ingestion, or skin contact. The toxicity can vary greatly depending on the specific structure. Brominated compounds, in particular, can be more toxic than their chlorinated counterparts.[2]

-

Environmental Persistence: Many halogenated hydrocarbons are persistent in the environment and can accumulate in fatty tissues.[3]

-

Reactivity: While generally stable, some halogenated hydrocarbons can react violently with certain metals (e.g., aluminum) and strong oxidizing or reducing agents.[2][4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-3,3,4,4-tetrafluorohexane represents a potentially valuable, yet understudied, chemical entity. Its combination of a stable, partially fluorinated alkyl chain and a reactive bromine handle makes it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. While a lack of specific experimental data necessitates a degree of inference from related compounds, the fundamental principles of organic chemistry provide a solid framework for understanding its likely properties and reactivity. Further research into the synthesis and characterization of this and similar bromofluoroalkanes is warranted to fully explore their synthetic potential.

References

- Chvátal, Z., & Chambers, R. D. (1989). Reaction of elemental fluorine with bromofluoroalkanes. Journal of Fluorine Chemistry, 45(1), 97.

- NOAA. (n.d.). Halogenated Organic Compounds. CAMEO Chemicals.

- Khan, M. A. Q., & Bederka, J. P. (Eds.). (2013). Toxicology of Halogenated Hydrocarbons: Health and Ecological Effects. Elsevier.

- ResearchGate. (n.d.). Halogenated Hydrocarbons.

- Ghia, M., & Gribaldo, L. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Chemico-biological interactions, 98(2), 103–120.

- North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons.

- Fearn, J. E., & Pummer, W. J. (1962). Preparation of Fluoro- and Bromofluoroaryl Compounds by Copyrolysis of Bromofluoroalkanes. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(1), 47–50.

-

Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]

- Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and environmental safety, 29(1), 47–60.

Sources

An In-depth Technical Guide to the Predicted Reactivity and Stability of 1-Bromo-3,3,4,4-tetrafluorohexane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the predicted reactivity and stability of 1-Bromo-3,3,4,4-tetrafluorohexane. As this compound is not extensively characterized in scientific literature, this document extrapolates its chemical behavior from the well-established principles of organic chemistry and the known properties of analogous bromoalkanes and fluorinated hydrocarbons. The guide will delve into the anticipated nucleophilic substitution and elimination reactions, the stability of the carbon-bromine and carbon-fluorine bonds, potential thermal decomposition pathways, and the predicted behavior in common synthetic transformations. Methodologies for the experimental evaluation of these properties are also proposed.

Introduction: The Rationale for a Predictive Analysis

The incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity.[1] This makes fluorinated compounds highly valuable in the fields of medicinal chemistry and materials science. 1-Bromo-3,3,4,4-tetrafluorohexane presents an interesting, albeit currently hypothetical, structure combining a reactive bromoalkane functionality with a heavily fluorinated core. This guide aims to provide a predictive framework for understanding its chemical behavior, thereby offering a foundation for its potential synthesis and application.

Predicted Chemical and Physical Properties

While experimental data for 1-Bromo-3,3,4,4-tetrafluorohexane is unavailable, we can predict its key properties based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H9BrF4 | Based on the chemical structure. |

| Molecular Weight | ~253.03 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Boiling Point | Elevated compared to non-fluorinated 1-bromohexane. | The increased molecular weight and polarity due to the fluorine atoms would likely increase intermolecular forces. |

| Density | Greater than 1 g/mL | Halogenated and particularly fluorinated organic compounds are typically denser than water. |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated solvents). Insoluble in water. | Typical for a medium-chain haloalkane.[2] |

| Polarity | Polar molecule | The C-Br and C-F bonds are both polar, creating a significant molecular dipole. |

Predicted Reactivity

The reactivity of 1-Bromo-3,3,4,4-tetrafluorohexane will be primarily dictated by the C-Br bond, influenced by the strong electron-withdrawing effects of the adjacent tetrafluoroethyl group.

Nucleophilic Substitution Reactions

Halogenoalkanes are susceptible to nucleophilic substitution, where a nucleophile replaces the halogen.[3][4][5] For a primary bromoalkane like 1-Bromo-3,3,4,4-tetrafluorohexane, the S(_N)2 mechanism is expected to be dominant.[3][6]

Caption: Predicted S_N_2 mechanism for 1-Bromo-3,3,4,4-tetrafluorohexane.

The strong inductive effect of the four fluorine atoms will significantly withdraw electron density from the carbon backbone. This will make the carbon atom bonded to the bromine even more electrophilic and thus more susceptible to nucleophilic attack. However, the bulky tetrafluoroethyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to a non-fluorinated analogue.

Common Nucleophilic Substitution Reactions:

-

With Hydroxide: Reaction with aqueous sodium or potassium hydroxide would likely yield 3,3,4,4-tetrafluorohexan-1-ol.[6][7]

-

With Cyanide: Reaction with potassium cyanide would result in the formation of 4,4,5,5-tetrafluoroheptanenitrile, extending the carbon chain by one.[4]

-

With Ammonia: Reaction with ammonia would produce the corresponding primary amine.

Elimination Reactions

When a halogenoalkane is treated with a strong, sterically hindered base in a non-polar solvent, an elimination reaction can occur to form an alkene.[3] For 1-Bromo-3,3,4,4-tetrafluorohexane, an E2 mechanism would be expected.

Caption: Predicted E2 elimination mechanism.

The conditions for elimination (strong base, heat) will be crucial to favor this pathway over substitution.

Formation of Organometallic Reagents

Grignard reagents are typically formed by reacting an alkyl halide with magnesium metal.[8] However, the formation of a Grignard reagent from 1-Bromo-3,3,4,4-tetrafluorohexane may be challenging. While the C-Br bond is reactive, the presence of the highly electronegative fluorine atoms could destabilize the resulting organometallic compound. Furthermore, the C-F bond is generally unreactive towards magnesium insertion under standard conditions.[9][10] Specialized "turbo-Grignard" reagents might be necessary to facilitate such transformations.[11]

Predicted Stability

The stability of 1-Bromo-3,3,4,4-tetrafluorohexane will be largely influenced by the strength of its carbon-halogen bonds and its susceptibility to thermal decomposition.

Thermal Stability

Fluorinated polymers are known for their high thermal stability.[12] However, upon heating to high temperatures, they can decompose to produce smaller fluorinated compounds and hydrogen fluoride.[13][14][15] It is plausible that 1-Bromo-3,3,4,4-tetrafluorohexane would exhibit moderate to good thermal stability, but at elevated temperatures, decomposition could occur.

Predicted Thermal Decomposition Pathways:

-

Homolytic Cleavage of C-Br Bond: This is the weakest bond in the molecule and would likely be the first to break, forming a primary alkyl radical and a bromine radical.

-

HF Elimination: At higher temperatures, elimination of hydrogen fluoride from adjacent carbon atoms could occur, leading to the formation of unsaturated fluorinated compounds.

Caption: Predicted thermal decomposition pathways.

Chemical Stability and Storage

Based on the general handling procedures for bromoalkanes and fluorinated compounds, the following storage and handling precautions are recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][16][17]

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[18]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride may be produced.[18]

Proposed Experimental Protocols for a Self-Validating System

To empirically determine the reactivity and stability of 1-Bromo-3,3,4,4-tetrafluorohexane, the following experimental workflows are proposed.

Protocol for Assessing Nucleophilic Substitution Reactivity

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-3,3,4,4-tetrafluorohexane in a suitable solvent (e.g., a 50:50 mixture of ethanol and water).[6]

-

Addition of Nucleophile: Add an equimolar amount of the chosen nucleophile (e.g., aqueous NaOH).

-

Heating: Heat the mixture to reflux for a specified period.

-

Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Workup and Analysis: After the reaction is complete, perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it. Analyze the product by NMR spectroscopy and Mass Spectrometry to confirm its structure.

Protocol for Assessing Thermal Stability

-

Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR).

-

Sample Preparation: Place a small, accurately weighed sample of 1-Bromo-3,3,4,4-tetrafluorohexane into the TGA pan.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the mass loss as a function of temperature. Simultaneously, analyze the evolved gases with the MS or FTIR to identify the decomposition products.

-

Analysis: Determine the onset temperature of decomposition and the major decomposition products.

Conclusion

References

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

-

Neuman, R. C., Jr. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. Retrieved from [Link]

-

Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

-

Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

-

Frantz, D. E., & Singleton, D. A. (2014). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 19(8), 12345-12355. [Link]

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

-

Washington, J. W., & Jenkins, T. M. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5483-5500. [Link]

-

Burgess, D. R., Jr., Zachariah, M. R., Tsang, W., & Westmoreland, P. R. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Progress in Energy and Combustion Science, 21(6), 453-529. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

-

Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]

-

Center for Scientific Wellness and Beauty. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

-

Ziegler, D. S., Wei, B., & Knochel, P. (2018). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Angewandte Chemie International Edition, 57(51), 16934-16949. [Link]

-

Linteris, G. T. (2020). Combustion and thermal decomposition of fluorinated polymers. Fire Safety Journal, 115, 103138. [Link]

-

PubChem. (n.d.). 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluorocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,3,4-trimethylpentane. Retrieved from [Link]

-

Funabiki, K., Ohtsuki, K., & Matsui, M. (2018). Access to optically active tetrafluoroethylenated amines based on[3][6]-proton shift reaction. Beilstein Journal of Organic Chemistry, 14, 2196-2202. [Link]

-

Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]

-

PubChem. (n.d.). (3R,4S)-3-bromo-4-fluorohexane. Retrieved from [Link]

-

Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (2014). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 91, 296-308. [Link]

-

de Sousa, J. S., & de Almeida, M. V. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 239. [Link]

-

Funabiki, K., Ohtsuki, K., & Matsui, M. (2018). Access to optically active tetrafluoroethylenated amines based on[3][6]-proton shift reaction. Beilstein Journal of Organic Chemistry, 14, 2196-2202. [Link]

-

CAS Common Chemistry. (n.d.). 2-Bromo-1,1,1,2-tetrafluoroethane. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-1-bromo-4-fluorohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,3,4,4-tetrafluorobut-1-ene. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. studymind.co.uk [studymind.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. turi.org [turi.org]

- 13. cswab.org [cswab.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-3,3,4,4-tetrafluorohexane: A Versatile Fluorinated Building Block for Modern Synthesis

Executive Summary: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This guide provides a comprehensive overview of 1-Bromo-3,3,4,4-tetrafluorohexane, a key fluorinated building block that offers a synthetically versatile handle for introducing the 3,3,4,4-tetrafluorohexyl moiety into a wide range of molecular scaffolds. We will explore its properties, synthesis, and core reactivity, with a focus on practical, field-proven applications and detailed experimental protocols.

The Strategic Importance of Fluorinated Building Blocks

The "fluorine effect" is a well-documented phenomenon in medicinal chemistry, where the replacement of hydrogen or other functional groups with fluorine can dramatically improve a drug candidate's profile.[1] This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. Building blocks like 1-Bromo-3,3,4,4-tetrafluorohexane are indispensable as they allow for the direct and controlled introduction of a fluorinated alkyl chain.[1] This specific motif is of interest for its lipophilic yet electronically distinct nature, providing a unique tool for modulating the properties of lead compounds.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Key Physical and Chemical Properties

The physical properties of 1-Bromo-3,3,4,4-tetrafluorohexane determine the appropriate conditions for its storage, handling, and use in reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrF₄ | N/A |

| Molecular Weight | 237.03 g/mol | N/A |

| Boiling Point | 82 - 83 °C at 200 hPa | [2] |

| Density | 1.29 g/mL at 20 °C | [2] |

Safety and Handling

1-Bromo-3,3,4,4-tetrafluorohexane is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[2] It is also very toxic to aquatic life with long-lasting effects.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] Use explosion-proof electrical and lighting equipment.[2][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2][3][4]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use dry sand, dry chemical, or alcohol-resistant foam for extinguishment.[2]

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[2][3][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2][3][4]

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Call a physician immediately.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[2][3]

-

Inhalation: Move the person to fresh air. Call a physician.[2][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2]

Core Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-3,3,4,4-tetrafluorohexane stems from the reactivity of the carbon-bromine bond. This bond can be readily transformed through various classical and modern organic reactions.

Nucleophilic Substitution Reactions

The primary alkyl bromide structure of 1-Bromo-3,3,4,4-tetrafluorohexane is well-suited for bimolecular nucleophilic substitution (Sₙ2) reactions. The carbon atom attached to the bromine is electrophilic due to the polar C-Br bond, making it susceptible to attack by nucleophiles.[5][6]

-

Rationale for Sₙ2 Pathway: As a primary alkyl halide, the formation of a primary carbocation for an Sₙ1 pathway is highly unfavorable. Therefore, the concerted, single-step Sₙ2 mechanism is the dominant pathway for substitution.[7] This mechanism leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.[8]

Diagram: General Sₙ2 Reaction Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 6. savemyexams.com [savemyexams.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Bromo-3,3,4,4-tetrafluorohexane

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Principle of Chemical Analogy in Safety

Section 1: Compound Profile and Hazard Identification

1-Bromo-3,3,4,4-tetrafluorohexane is a halogenated hydrocarbon. Based on analysis of closely related structures, such as 4-Bromo-3,3,4,4-tetrafluoro-1-butene and various bromofluoroalkanes, a GHS hazard profile can be inferred. The primary threats to researcher safety involve dermal, ocular, and respiratory exposure.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code | Source Analogy |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [1][2] |

| Flammable Liquids | Potentially a combustible or flammable liquid | H226/H227 | [3][4][5] |

Note: The flammability classification is inferred from similar brominated hydrocarbons; appropriate precautions against ignition sources are mandatory.

Section 2: The Cornerstone of Safety: Exposure Control and Personal Protective Equipment (PPE)

The primary directive in handling 1-Bromo-3,3,4,4-tetrafluorohexane is the prevention of direct contact and inhalation. All operations must be conducted within a certified chemical fume hood to control vapor exposure.[6]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical and must be based on a thorough risk assessment. The following represent the minimum required PPE.

Table 2: Mandatory Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. A full-face shield should be worn over goggles during procedures with a high risk of splashing. |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling halogenated hydrocarbons. Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance data. Change gloves immediately if contamination is suspected. |

| Body | Laboratory Coat | A flame-retardant, long-sleeved lab coat that fastens securely is required. For larger volumes or significant splash risks, a chemical-resistant apron should be worn over the lab coat. |

| Feet | Closed-toe Shoes | Substantial, closed-toe footwear is mandatory to protect against spills. |

PPE Donning and Doffing Workflow

Proper procedure in donning and doffing PPE is crucial to prevent cross-contamination.

Sources

A Senior Application Scientist's Technical Guide to Bromotetrafluoro-Aliphatic Building Blocks in Preclinical Research and Development

Executive Summary

Initial inquiries into the commercial availability of 1-Bromo-3,3,4,4-tetrafluorohexane revealed a significant gap in the market for this specific constitutional isomer. Furthermore, the commonly associated CAS Number (355-46-4) is erroneously linked and instead corresponds to Perfluorohexanesulfonic acid, a surfactant with distinct chemical properties and applications. This guide, therefore, pivots to address the underlying scientific need for a versatile, brominated, and tetrafluorinated aliphatic building block. We present a comprehensive technical overview of a readily available and synthetically valuable alternative: 2-Bromo-1,1,1,2-tetrafluoroethane (CAS: 124-72-1) . This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, detailing the physicochemical properties, commercial suppliers, synthetic utility, and safe handling protocols for this important fluorinated intermediate.

The Strategic Importance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2] The strategic introduction of fluoroalkyl groups, such as the tetrafluoroethyl moiety, is a proven method to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] Brominated fluorocarbons serve as key intermediates, providing a reactive handle for the introduction of these valuable fluorinated motifs into complex molecular architectures.[5]

Physicochemical Profile: 2-Bromo-1,1,1,2-tetrafluoroethane

2-Bromo-1,1,1,2-tetrafluoroethane, also known by its refrigerant designation R-124a (though its primary use in this context is historical), is a gaseous compound at standard temperature and pressure. It is typically supplied as a liquefied gas in cylinders. Its utility in synthesis stems from the reactivity of the carbon-bromine bond, allowing for its use as an electrophile in various coupling and substitution reactions.

| Property | Value | Source |

| CAS Number | 124-72-1 | [6][7] |

| Molecular Formula | C₂HBrF₄ | [6][7] |

| Molecular Weight | 180.93 g/mol | [6] |

| IUPAC Name | 2-bromo-1,1,1,2-tetrafluoroethane | [6] |

| Synonyms | Teflurane, Halocarbon 124a | [5] |

| Boiling Point | 8 °C | [5] |

| Appearance | Colorless, non-flammable gas | [5] |

Commercial Availability and Procurement

2-Bromo-1,1,1,2-tetrafluoroethane is available from a number of specialty chemical suppliers. Procurement typically involves ordering the liquefied gas in lecture bottles or larger cylinders. Researchers should ensure their laboratory is equipped for the safe handling of condensed gases.

| Supplier | Product Name | Purity | CAS Number |

| Parchem | 2-Bromo-1,1,1,2-Tetrafluoroethane | Not Specified | 124-72-1[8] |

| SynQuest Labs | 2-Bromo-1,1,1,2-tetrafluoroethane | Not Specified | 124-72-1[7] |

| ChemicalBook | 2-BROMO-1,1,1,2-TETRAFLUOROETHANE | Not Specified | 124-72-1[5] |

Note: Availability and purity may vary. It is recommended to contact suppliers directly for current specifications and lead times.

Synthesis and Manufacturing Overview

The industrial synthesis of 2-bromo-1,1,1,2-tetrafluoroethane is typically achieved through the bromination of 1,1,1,2-tetrafluoroethane (HFC-134a). This reaction is generally carried out at elevated temperatures, often in the presence of a catalyst.[5]

Caption: High-level synthesis pathway for 2-Bromo-1,1,1,2-tetrafluoroethane.

Synthetic Applications in Research and Development

The primary synthetic utility of 2-bromo-1,1,1,2-tetrafluoroethane is as an electrophilic source of the 1,1,1,2-tetrafluoroethyl (-CHF-CF₃) group. This moiety is of significant interest in drug design for its ability to modulate lipophilicity and metabolic stability. The C-Br bond can be cleaved to participate in a variety of transformations.

A generalized workflow for its application involves the reaction with a nucleophile, often a carbanion, heteroatom, or organometallic species, to form a new carbon-carbon or carbon-heteroatom bond.

Caption: Generalized reaction scheme utilizing the bromo-compound.

Experimental Protocol: General Procedure for Nucleophilic Alkylation

The following is a representative, generalized protocol for the nucleophilic substitution reaction using 2-bromo-1,1,1,2-tetrafluoroethane. Note: This is a hazardous procedure that must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

| Step | Procedure | Rationale |

| 1. Apparatus Setup | Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a nitrogen inlet, and a rubber septum. | Ensures anhydrous conditions, which are critical for many nucleophilic reactions, and prevents the escape of the low-boiling reactant. |

| 2. Reagent Charging | Under a positive pressure of nitrogen, dissolve the nucleophilic substrate (e.g., a phenol or an enolate precursor) and a suitable base (if required) in an anhydrous aprotic solvent (e.g., THF, DMF). | Creates the reactive nucleophile in a suitable reaction medium. |

| 3. Cooling | Cool the reaction mixture to an appropriate temperature (e.g., -78 °C to 0 °C) using a cooling bath. | Controls the exothermicity of the reaction and minimizes side reactions. |

| 4. Addition of Reactant | Connect the lecture bottle of 2-bromo-1,1,1,2-tetrafluoroethane to the reaction vessel via a cannula or a gas dispersion tube. Slowly bubble a measured amount of the gas into the stirred reaction mixture. | Introduces the electrophile in a controlled manner. The amount can be measured by mass change of the cylinder or by bubbling for a set time at a known flow rate. |

| 5. Reaction Monitoring | Allow the reaction to stir at the designated temperature for a specified time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR). | Ensures the reaction proceeds to completion. |

| 6. Quenching | Once the reaction is complete, cautiously quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride, water). | Deactivates any remaining reactive species. |

| 7. Workup & Isolation | Warm the mixture to room temperature, perform an aqueous workup to separate the organic and aqueous phases, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. | Isolates the crude product from the reaction mixture. |

| 8. Purification | Purify the crude product by an appropriate method, such as flash column chromatography or distillation. | Obtains the final product in high purity. |

Safety and Handling

Working with 2-bromo-1,1,1,2-tetrafluoroethane requires stringent safety protocols due to its nature as a halogenated compound and a liquefied gas.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves. A face shield is recommended when handling larger quantities.[9]

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of the gas.[9]

-

Cylinder Handling: Securely clamp the lecture bottle or cylinder in an upright position. Use a proper regulator and delivery system designed for corrosive gases.

-

Cold Burns: As a liquefied gas, rapid evaporation can cause severe cold burns upon contact with skin.

-

Disposal: Unused gas and empty cylinders should be handled according to institutional and regulatory guidelines for hazardous waste.

Caption: Safe handling workflow for using liquefied gas reagents.

Conclusion

While the specific isomer 1-Bromo-3,3,4,4-tetrafluorohexane is not a commercially viable reagent, the underlying need for such a building block can be effectively met by the readily available alternative, 2-Bromo-1,1,1,2-tetrafluoroethane. This guide provides the foundational technical knowledge for its procurement, synthesis, and safe application in a research and development setting. Its utility as a precursor to the valuable 1,1,1,2-tetrafluoroethyl moiety ensures its continued relevance in the synthesis of novel pharmaceuticals and advanced materials. As with all reactive chemicals, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe implementation in the laboratory.

References

- Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

-

Melius Organics. (n.d.). Fluorinated compounds. [Link]

-

Tosoh USA, Inc. (n.d.). Fluoro Compounds. [Link]

-

Stenutz. (n.d.). 2-bromo-1,1,1,2-tetrafluoroethane. [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Menaa, F., Menaa, B., & Sharts, O. N. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Chemical and Process Engineering, 1(104).

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

-

University of Pittsburgh. (2016). Pyrophoric Liquid Reagents. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds - Melius Organics [meliusorganics.com]

- 4. Organic Fluorine Chemical Manufacturer, Organic Fluorine Chemical Exporter [brightchemicalexports.com]

- 5. 2-BROMO-1,1,1,2-TETRAFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-bromo-1,1,1,2-tetrafluoroethane [stenutz.eu]

- 7. as.uky.edu [as.uky.edu]

- 8. Types Of Organic Fluorine Compounds Bulk Wholesale Manufacturer Factory | Reformchem [reformchem.com]

- 9. safety.pitt.edu [safety.pitt.edu]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane: A Key Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane, a fluorinated alkyl halide of significant interest in the pharmaceutical industry. The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide details the scientific rationale, proposed synthetic methodologies, and in-depth experimental protocols for the preparation of this valuable building block. The primary focus is on the anti-Markovnikov addition of hydrogen bromide to 3,3,4,4-tetrafluorohex-1-ene, a route favored for its regioselectivity and efficiency. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel fluorinated pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Moieties in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and biological properties.[1] Fluorination can lead to increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding to target proteins through favorable electrostatic interactions, and improved membrane permeability, which can be crucial for oral bioavailability.[5]

1-Bromo-3,3,4,4-tetrafluorohexane represents a versatile building block for the synthesis of more complex fluorinated molecules. The presence of a terminal bromine atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the introduction of this tetrafluorinated hexyl motif into a diverse range of molecular scaffolds.

This guide provides a detailed examination of a proposed synthetic route to 1-Bromo-3,3,4,4-tetrafluorohexane, beginning with the synthesis of the key precursor, 3,3,4,4-tetrafluorohex-1-ene.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane can be logically approached in two key stages:

-

Synthesis of the Alkene Precursor: Preparation of 3,3,4,4-tetrafluorohex-1-ene.

-

Hydrobromination: Anti-Markovnikov addition of hydrogen bromide to the alkene to yield the target compound.

Caption: Proposed two-step synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane.

Synthesis of 3,3,4,4-Tetrafluorohex-1-ene: A Proposed Protocol

Reaction Scheme

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Ethyl Bromide | 108.97 | 10.9 g (7.4 mL) | 0.10 |

| 4-Bromo-3,3,4,4-tetrafluoro-1-butene | 206.96 | 20.7 g | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of ethyl bromide in 50 mL of anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of 4-bromo-3,3,4,4-tetrafluoro-1-butene in 150 mL of anhydrous diethyl ether is added to the dropping funnel.

-

The solution of the fluorinated bromide is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude product is purified by fractional distillation to yield 3,3,4,4-tetrafluorohex-1-ene.

-

Characterization (Predicted)

| Property | Predicted Value |

| Boiling Point | ~ 70-80 °C |

| ¹H NMR | Peaks corresponding to the ethyl and vinyl protons. |

| ¹⁹F NMR | Complex multiplets are expected for the two inequivalent CF₂ groups. |

Synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane via Free-Radical Addition

The addition of hydrogen bromide to 3,3,4,4-tetrafluorohex-1-ene in the presence of a radical initiator, such as a peroxide, is expected to proceed via an anti-Markovnikov mechanism to yield the desired 1-Bromo-3,3,4,4-tetrafluorohexane.[6][7] This regioselectivity is governed by the formation of the more stable secondary radical intermediate.[6]

Reaction Mechanism

The reaction proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps.[8]

Caption: Mechanism of free-radical addition of HBr to an alkene.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,3,4,4-Tetrafluorohex-1-ene | 156.11 | 15.6 g | 0.10 |

| Hydrogen Bromide (in acetic acid, 33 wt%) | 80.91 | 26.7 g | 0.11 |

| Benzoyl Peroxide | 242.23 | 0.24 g | 0.001 |

| Dichloromethane | 84.93 | 100 mL | - |

Procedure:

-

A solution of 3,3,4,4-tetrafluorohex-1-ene in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Benzoyl peroxide is added to the solution.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of hydrogen bromide in acetic acid is added dropwise to the stirred mixture over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and any remaining HBr.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to afford 1-Bromo-3,3,4,4-tetrafluorohexane.

Characterization (Predicted)

| Property | Predicted Value |

| Boiling Point | ~ 140-150 °C |

| ¹H NMR | Signals corresponding to the ethyl group and the two methylene groups adjacent to the bromine and the tetrafluoroethyl moiety. |

| ¹⁹F NMR | Two complex multiplets for the CF₂ groups. |

| Mass Spectrometry | Molecular ion peak corresponding to C₆H₉BrF₄. |

Safety Considerations

-

Hydrogen Bromide: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Peroxides: Potentially explosive. Avoid heat, shock, and friction. Store in a cool, dark place.

-

Fluorinated Compounds: Handle with care. While the specific toxicity of the target compound may not be known, it is prudent to treat all new chemical entities as potentially hazardous.

-

Grignard Reagents: Highly reactive and flammable. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.

Conclusion

This technical guide outlines a robust and scientifically sound proposed pathway for the synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane. The methodologies presented are based on well-established chemical principles and provide a solid foundation for the laboratory-scale preparation of this important fluorinated building block. The availability of such compounds is critical for the advancement of drug discovery programs, enabling the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. Researchers are encouraged to use this guide as a starting point for their synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

- PubChem. (n.d.). 1-Bromo-3-fluorocyclohexane. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). ...is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C.

- Organic Syntheses. (n.d.). 3.

- Fluorination methods in drug discovery. (n.d.). Royal Society of Chemistry.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Zajac, M. A., & Zard, S. Z. (2020). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 12(13), 1159-1162.

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.

- BenchChem. (n.d.). experimental setup and conditions for reactions with 1-Bromo-3-hexene.

- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).

- Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition.

- PubChem. (n.d.). 4-Bromo-3,3,4,4-tetrafluoro-1-butene. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,3,4,4-Tetrabromohexane. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-bromo-3,3,4,4-tetrafluoro-1-butene.

- Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).

- ChemicalBook. (n.d.). 18599-22-9(4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE) Product Description.

- ResearchGate. (2025). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.

- Direct Preparation of Bromoacetaldehyde Experimental Section. (n.d.).

- YouTube. (2020, December 18). 10.4 Addition of HBr and Peroxide | Organic Chemistry.

- Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect.

- PubChem. (n.d.). 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. National Center for Biotechnology Information.

- Khan Academy. (2023, May 7). Free radical addition of HBr to an alkene (peroxide effect) | Chemistry.

- Google Patents. (n.d.). CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane.

- CAS Common Chemistry. (n.d.). 2-Bromo-1,1,1,2-tetrafluoroethane.

- PubChem. (n.d.). 1-Bromohexane. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-4-fluorocyclohexane. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-bromo-3,3,4,4-tetrafluoro-1-butene(18599-22-9) 1 h nmr.

- ChemicalBook. (n.d.). 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum.

- Google Patents. (n.d.). US10577296B2 - Process for preparing 3,3,3-trifluoroprop-1-ene.

- PubChem. (n.d.). Trans-1,3,3,3-tetrafluoropropene. National Center for Biotechnology Information.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,3,4,4-tetrafluorohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1-Bromo-3,3,4,4-tetrafluorohexane is a valuable, yet underutilized, building block for the introduction of a tetrafluorinated hexyl moiety. This guide provides a comprehensive overview of the nucleophilic substitution reactions of this substrate, offering detailed protocols and mechanistic insights to facilitate its use in synthetic chemistry.

The presence of the tetrafluoroethyl group at the 3 and 4-positions of the hexane chain significantly impacts the reactivity of the C1-Br bond. The strong electron-withdrawing nature of the fluorine atoms is anticipated to decrease the rate of classical S(_N)2 reactions compared to non-fluorinated analogs. This guide will address these challenges by providing optimized protocols to achieve efficient substitution with a variety of nucleophiles.

Synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane

Protocol 1: Anti-Markovnikov Hydrobromination of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

This procedure utilizes a free-radical initiated addition of HBr to achieve the desired regioselectivity.[1][2][3][4][5][6][7][8][9]

Materials:

-

4-Bromo-3,3,4,4-tetrafluoro-1-butene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Benzoyl peroxide (or other radical initiator, e.g., AIBN)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 4-Bromo-3,3,4,4-tetrafluoro-1-butene (1.0 eq) in anhydrous diethyl ether.

-

Add a catalytic amount of benzoyl peroxide (0.05 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble hydrogen bromide gas through the solution for 1-2 hours, or add a solution of HBr in acetic acid (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-Bromo-3,3,4,4-tetrafluorohexane.

Characterization:

-

¹H NMR: Expect complex multiplets for the methylene protons, with coupling to both adjacent protons and fluorine atoms.

-

¹⁹F NMR: Expect complex multiplets in the characteristic region for aliphatic C-F bonds.

-

¹³C NMR: Signals will show characteristic C-F coupling constants.

-

MS (EI): Molecular ion peak and characteristic fragmentation pattern showing loss of Br.

Diagram 1: Synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane

Caption: Synthetic route to the target substrate.

Nucleophilic Substitution Reactions

The primary C-Br bond in 1-Bromo-3,3,4,4-tetrafluorohexane is amenable to nucleophilic substitution, primarily via an S(_N)2 mechanism. However, the electron-withdrawing tetrafluoroethyl moiety is expected to decrease the reactivity at the C1 position. Therefore, the following protocols often employ elevated temperatures and polar aprotic solvents to facilitate the reaction.

Protocol 2: Azide Substitution

The introduction of an azide group provides a versatile handle for further functionalization, for example, through "click" chemistry or reduction to a primary amine.[10][11]

Materials:

-

1-Bromo-3,3,4,4-tetrafluorohexane

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-3,3,4,4-tetrafluorohexane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting 1-Azido-3,3,4,4-tetrafluorohexane can be purified by column chromatography.

Characterization of 1-Azido-3,3,4,4-tetrafluorohexane:

-

IR: Characteristic azide stretch around 2100 cm⁻¹.

-

¹H, ¹⁹F, ¹³C NMR, and MS: Consistent with the substituted product.

Protocol 3: Cyanide Substitution

This reaction provides a route to the corresponding nitrile, which is a valuable intermediate for the synthesis of carboxylic acids, amines, and ketones.[5][12][13][14][15]

Materials:

-

1-Bromo-3,3,4,4-tetrafluorohexane

-

Sodium cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-3,3,4,4-tetrafluorohexane (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 eq). Caution: Cyanide salts are highly toxic.

-

Heat the mixture to 90-110 °C and stir for 24-48 hours.

-

Monitor the reaction progress by GC-MS.

-